N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide
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Overview
Description
N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide is a heterocyclic compound that features a furan ring and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with oxazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound .
Scientific Research Applications
N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound features a similar amide structure but with different substituents on the furan ring.
N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: This compound has a similar oxazolidinone moiety but with different side chains.
Uniqueness
N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide is unique due to its specific combination of a furan ring and an oxazolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11N3O4 |
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Molecular Weight |
237.21 g/mol |
IUPAC Name |
N-[5-[(E)-(2-oxo-1,3-oxazolidin-3-yl)iminomethyl]furan-2-yl]acetamide |
InChI |
InChI=1S/C10H11N3O4/c1-7(14)12-9-3-2-8(17-9)6-11-13-4-5-16-10(13)15/h2-3,6H,4-5H2,1H3,(H,12,14)/b11-6+ |
InChI Key |
YQQWMICPNXBVEQ-IZZDOVSWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(O1)/C=N/N2CCOC2=O |
Canonical SMILES |
CC(=O)NC1=CC=C(O1)C=NN2CCOC2=O |
Origin of Product |
United States |
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